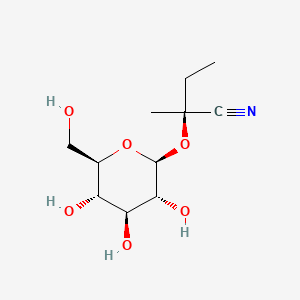

Epilotaustralin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epilotaustralin is a cyanogenic glycoside found in various plant species, including cereals and cereal products. It is an epimer of lotaustralin, differing in the spatial arrangement of atoms around the chiral center. Cyanogenic glycosides are known for their ability to release hydrogen cyanide upon hydrolysis, which serves as a defense mechanism against herbivores .

Méthodes De Préparation

Epilotaustralin can be isolated from natural sources such as Triticum monococcum (wheat) through chromatographic techniques . Synthetic routes for this compound involve the glycosylation of 2-methylbutyronitrile with glucose derivatives under specific reaction conditions.

Analyse Des Réactions Chimiques

Epilotaustralin undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can be induced under specific conditions to modify the glycoside moiety.

Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions are hydrogen cyanide and various ketones or aldehydes .

Applications De Recherche Scientifique

Epilotaustralin has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of cyanogenic glycosides and their hydrolysis products.

Biology: Researchers investigate its role in plant defense mechanisms and its impact on herbivores.

Industry: Its presence in food products is monitored to ensure safety and compliance with health regulations.

Mécanisme D'action

The primary mechanism of action of epilotaustralin involves its hydrolysis to release hydrogen cyanide, a potent inhibitor of cellular respiration. Hydrogen cyanide binds to cytochrome c oxidase in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular hypoxia . This mechanism is crucial for its role as a plant defense compound.

Comparaison Avec Des Composés Similaires

Epilotaustralin is similar to other cyanogenic glycosides such as:

Lotaustralin: Its epimer, differing only in the spatial arrangement around the chiral center.

Linamarin: Another cyanogenic glycoside found in cassava and other plants.

Amygdalin: Found in almonds and apricot seeds, known for its controversial use in cancer treatment.

This compound’s uniqueness lies in its specific occurrence in certain cereals and its distinct stereochemistry compared to its epimers .

Propriétés

Numéro CAS |

55758-42-4 |

|---|---|

Formule moléculaire |

C11H19NO6 |

Poids moléculaire |

261.27 g/mol |

Nom IUPAC |

(2S)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11+/m1/s1 |

Clé InChI |

WEWBWVMTOYUPHH-UUFBCVLASA-N |

SMILES isomérique |

CC[C@@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)

![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)

![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)